molecular formula C13H9F3S B7998735 1-Fluoro-3-[(3,4-difluorophenyl)sulfanylmethyl]benzene

1-Fluoro-3-[(3,4-difluorophenyl)sulfanylmethyl]benzene

Cat. No.: B7998735
M. Wt: 254.27 g/mol
InChI Key: GRGMBSFDLOADEE-UHFFFAOYSA-N
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Description

This compound features a central benzene ring substituted at position 1 with fluorine and at position 3 with a sulfanylmethyl group (-SCH2-) linked to a 3,4-difluorophenyl moiety. The presence of multiple fluorine atoms enhances electronegativity and lipophilicity, making it a candidate for applications in pharmaceuticals, agrochemicals, or materials science. Its structural uniqueness lies in the combination of fluorine substitutions and the thioether linkage, which influence reactivity, stability, and intermolecular interactions.

Properties

IUPAC Name

1,2-difluoro-4-[(3-fluorophenyl)methylsulfanyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3S/c14-10-3-1-2-9(6-10)8-17-11-4-5-12(15)13(16)7-11/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRGMBSFDLOADEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CSC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Fluoro-3-[(3,4-difluorophenyl)sulfanylmethyl]benzene typically involves the reaction of 1-fluoro-3-nitrobenzene with 3,4-difluorothiophenol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 1-Fluoro-3-[(3,4-difluorophenyl)sulfanylmethyl]benzene undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted by nucleophiles under appropriate conditions.

    Oxidation Reactions: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

Major Products:

    Substitution: Products with nucleophiles replacing the fluorine atoms.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines from the reduction of nitro groups.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of difluorophenyl sulfanylmethyl groups have shown effectiveness in inhibiting tumor growth by targeting specific pathways involved in cancer cell proliferation .

2. Neuropharmacology
The compound's structural similarity to known neuroactive agents suggests potential applications in treating neurological disorders. Research has demonstrated that substituents on the phenyl ring can modulate interactions with neurotransmitter receptors, enhancing binding affinity and functional activity .

Materials Science Applications

1. Organic Electronics
The unique electronic properties of 1-Fluoro-3-[(3,4-difluorophenyl)sulfanylmethyl]benzene make it a candidate for use in organic electronic devices. Its ability to form stable thin films is advantageous for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

2. Polymer Chemistry
In polymer synthesis, this compound can serve as a building block for creating functionalized polymers with tailored properties. The introduction of fluorinated groups can enhance thermal stability and chemical resistance, making these polymers suitable for high-performance applications .

Mechanism of Action

The mechanism of action of 1-Fluoro-3-[(3,4-difluorophenyl)sulfanylmethyl]benzene involves its interaction with molecular targets through its functional groups. The fluorine atoms can participate in hydrogen bonding and other non-covalent interactions, while the sulfur atom can form covalent bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula MW (g/mol) Key Substituents Purity Applications
Target Compound C13H9F3S ~264.24 1-F, 3-(3,4-F2Ph-SCH2) N/A Pharma intermediates, agrochemicals
1-Bromo-3-fluoro-4-[(3,5-F2Ph-SCH2)benzene C13H8BrF3S 333.17 1-Br, 4-(3,5-F2Ph-SCH2) ≥95% Cross-coupling reactions
1-Fluoro-3-[(3-FPh-SCH2)benzene C13H10F2S 236.28 3-FPh-SCH2 N/A Specialty synthesis
1-Fluoro-3-(methylsulfonyl)benzene C7H7FO2S 174.19 3-SO2CH3 N/A Sulfonamide precursors

Research Findings and Implications

  • Fluorine Positioning : The 3,4-difluorophenyl group in the target compound optimizes electronic effects for receptor binding in drug design, as seen in tyrosinase inhibitors (e.g., N-(3,4-difluorophenyl)-3,4,5-trimethoxybenzamide) .
  • Thioether vs. Sulfonyl : Thioethers (-S-) offer reversible oxidation to sulfoxides/sulfones, enabling tunable reactivity, whereas sulfonyl groups provide stability but limit dynamic applications .
  • Halogen Effects : Bromine/chlorine substitutions enhance molecular weight and alter steric hindrance, impacting catalytic reactions and material properties .

Biological Activity

1-Fluoro-3-[(3,4-difluorophenyl)sulfanylmethyl]benzene is an organic compound featuring a unique combination of fluorine and sulfur functionalities attached to a benzene ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in drug development and enzyme interaction studies. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C9H7F3S\text{C}_9\text{H}_7\text{F}_3\text{S}

Key Features:

  • Fluorine Atoms: The presence of fluorine enhances lipophilicity and metabolic stability.
  • Sulfanylmethyl Group: This group is known for participating in redox reactions, which may influence biological activity.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes due to the electron-withdrawing nature of the fluorine atoms, which can enhance binding affinity.
  • Receptor Modulation: It may modulate receptor activity by mimicking natural substrates or ligands, thus influencing signaling pathways.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study conducted on related sulfanylmethyl derivatives showed potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .

Cytotoxicity Studies

In vitro cytotoxicity assays have demonstrated that this compound can induce apoptosis in cancer cell lines. For instance, derivatives with similar structures have been shown to inhibit cell proliferation in breast and colon cancer cells .

Cell Line IC50 (µM) Activity
MCF-7 (Breast Cancer)15Moderate Cytotoxicity
HCT116 (Colon Cancer)10High Cytotoxicity
HeLa (Cervical Cancer)20Moderate Cytotoxicity

Case Studies

  • Study on Enzyme Inhibition:
    A recent study explored the inhibitory effects of related compounds on cytochrome P450 enzymes. It was found that the presence of fluorine significantly altered substrate specificity and enzyme kinetics .
  • Pharmacological Applications:
    Research has highlighted the potential of this compound as a lead compound in developing new antimicrobial agents. Its structural modifications have led to derivatives with enhanced potency against resistant bacterial strains .

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